2-(sec-Butoxymethyl)benzaldehyde

Description

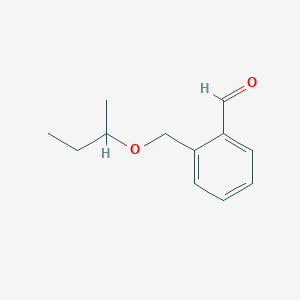

2-(sec-Butoxymethyl)benzaldehyde is a benzaldehyde derivative featuring a branched ether substituent (sec-butoxymethyl group) at the C-2 position of the aromatic ring. Benzaldehyde derivatives are widely studied for their diverse bioactivities, including antitumor, antimicrobial, and insect behavior-modulating properties, which are influenced by substituent type, position, and stereochemistry .

Properties

IUPAC Name |

2-(butan-2-yloxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-10(2)14-9-12-7-5-4-6-11(12)8-13/h4-8,10H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGOUXKPAZXKPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OCC1=CC=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butoxymethyl)benzaldehyde typically involves the reaction of benzaldehyde with sec-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which subsequently undergoes dehydration to yield the desired product. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in packed bed reactors is a common approach to facilitate the reaction while minimizing by-product formation.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using concentrated sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-[(sec-Butyloxy)methyl]benzoic acid.

Reduction: 2-[(sec-Butyloxy)methyl]benzyl alcohol.

Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.

Scientific Research Applications

2-(sec-Butoxymethyl)benzaldehyde finds applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-(sec-Butoxymethyl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Structural Comparison

The structural diversity of benzaldehyde derivatives arises from variations in substituents at the benzene ring. Key analogs and their substituent patterns include:

Key Observations :

- Ether vs. Hydroxyl Groups : The sec-butoxymethyl group in the target compound introduces lipophilicity and stability compared to hydroxyl-bearing analogs like flavoglaucin .

- Branched vs. Linear Chains : The sec-butyl group’s branching may reduce solubility in polar solvents relative to linear aliphatic chains (e.g., heptadienyl in eurotirubrin B) .

- Electron-Withdrawing vs. Electron-Donating Groups: Phosphine-containing derivatives (e.g., 2-(diphenylphosphino)benzaldehyde) exhibit distinct reactivity in catalysis, unlike the electron-donating ether group in the target compound .

Physicochemical Properties

- Lipophilicity : The sec-butoxymethyl group likely increases logP compared to hydroxylated analogs (e.g., salicylaldehyde, ) but less than prenylated derivatives (e.g., flavoglaucin) .

- Steric Effects : The branched sec-butyl group may hinder nucleophilic attacks at the aldehyde group, contrasting with linear substituents in compounds like 2-(E-3-heptenyl)benzaldehyde () .

- Stability: Ether linkages (as in the target compound) are more hydrolytically stable than epoxy or enol ether groups seen in Eurotium-derived benzaldehydes () .

Antitumor and Antimicrobial Activity

- Eurotirubrin B (): Exhibits antitumor activity due to its heptadienyl side chain and prenyl groups, which enhance membrane interaction .

- Compound 9 (): A 2-(2’,3-epoxy-1’-heptenyl)benzaldehyde derivative with strong antitumor activity attributed to side chain cyclization into a pyran ring .

- However, increased lipophilicity could improve cellular uptake .

Insect Behavior Modulation

- 3,4-Dimethyl benzaldehyde (): Acts as a repellent in insects, while trans-2-hexenal is an attractant. Substituent position and steric effects critically influence binding to chemosensory proteins .

Catalytic and Industrial Uses

- 2-(Diphenylphosphino)benzaldehyde (): Used in asymmetric hydrogenation due to its phosphine ligand properties. The target compound’s ether group lacks such catalytic utility .

Biological Activity

2-(sec-Butoxymethyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its aldehyde functional group and a sec-butyl ether moiety, is being explored for various applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- Structure : The compound features a benzaldehyde core substituted with a sec-butoxymethyl group, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties against various cancer cell lines. It has been shown to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 25 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and cellular signaling pathways. Additionally, the sec-butyl group may enhance lipophilicity, facilitating membrane penetration.

Case Studies

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzaldehyde derivatives, including this compound, against resistant bacterial strains. The results indicated significant inhibition compared to control groups, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Research : In a study featured in Cancer Letters, researchers investigated the cytotoxic effects of several aldehydes on breast cancer cells. They found that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.